1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one
Overview
Description
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound characterized by a methoxyphenyl group attached to a nitropentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by subsequent functional group modifications. For instance, a Friedel-Crafts acylation can be employed to introduce the acyl group, followed by nitration to introduce the nitro group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include amines, substituted phenyl derivatives, and various functionalized nitropentanones.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but differs in its tetrazole structure.
4-Methoxyamphetamine: Another compound with a methoxyphenyl group, known for its psychoactive properties.
Uniqueness: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is unique due to its combination of a nitro group and a methoxyphenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFVLPLFWNRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325564 | |
Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92050-07-2 | |
Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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